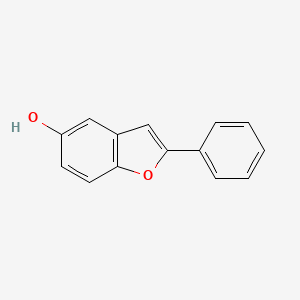

5-Benzofuranol, 2-phenyl-

Description

Contextualization within Benzofuran (B130515) Chemical Space

Benzofurans represent a class of privileged oxygen-containing heterocyclic compounds, comprising a benzene (B151609) ring fused to a furan (B31954) ring. nih.govnih.gov This structural motif is prevalent in a multitude of biologically significant natural products and synthetic molecules. nih.govresearchgate.netnih.gov The benzofuran "chemical space" is vast and diverse, with substitutions on the core structure leading to a wide array of physicochemical properties and biological activities. nih.govrsc.org These activities include antibacterial, antifungal, antioxidant, anti-inflammatory, and antitumor properties, among others. nih.govnih.govnih.gov

The compound 5-Benzofuranol, 2-phenyl- is a specific entity within this expansive chemical space. Its structure is characterized by a hydroxyl (-OH) group at the 5-position and a phenyl group at the 2-position of the benzofuran core. The introduction of a phenyl group at the C-2 position is a common feature in many biologically active benzofurans and is often associated with significant pharmacological effects. nih.gov Researchers are actively exploring the benzofuran chemical space by creating libraries of these compounds to identify new therapeutic agents. nih.govacs.org This involves modifying the basic scaffold to optimize biological activity and pharmacological properties.

Significance of the 5-Benzofuranol Scaffold in Contemporary Chemical and Biological Research

The 5-hydroxybenzofuran scaffold, the core of 5-Benzofuranol, 2-phenyl-, is of considerable interest in medicinal chemistry. sci-hub.se The hydroxyl group at the 5-position is particularly significant as it can participate in hydrogen bonding and influence the molecule's electronic properties and interaction with biological targets. nih.gov

Research has demonstrated that derivatives of the 5-hydroxybenzofuran scaffold exhibit a range of potent biological activities. For instance, some 3-acyl-5-hydroxybenzofuran derivatives have been investigated as potential agents against breast cancer. sci-hub.se Furthermore, benzofuran-5-ol (B79771) derivatives have shown promise as potent antifungal agents. nih.gov The 2,3-dihydro-5-benzofuranol ring system, a related structure, has been identified as a potent inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. nih.govnih.gov

The table below summarizes the observed biological activities of various compounds containing the 5-hydroxybenzofuran scaffold.

| Compound Class | Biological Activity | Research Focus |

| 3-Acyl-5-hydroxybenzofurans | Anti-proliferative against human breast cancer cells. sci-hub.se | Anticancer drug design. sci-hub.se |

| Benzofuran-5-ol derivatives | Potent antifungal activity. nih.gov | Development of new antifungal agents. nih.gov |

| 2,3-Dihydro-5-benzofuranols | Inhibition of 5-lipoxygenase, anti-inflammatory. nih.govnih.gov | Treatment of inflammatory diseases. nih.gov |

| Benzofuran-4,5-diones (derived from 5-hydroxybenzofurans) | Inhibition of human peptide deformylase. nih.gov | Development of novel enzyme inhibitors. nih.gov |

Overview of Current Research Trajectories and Challenges for the Compound

Current research involving 5-Benzofuranol, 2-phenyl- and its derivatives is focused on several key areas. A primary trajectory is the synthesis of novel derivatives and the evaluation of their biological activities. researchgate.netpatsnap.com For example, the synthesis of 5-Benzofuranol, 2-phenyl-4,6,7-trimethyl- has been documented, and this compound is noted for its potential antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai Similarly, the development of 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol highlights the efforts to create potent and orally active drug candidates. nih.gov

However, research on this specific compound faces several challenges. One significant hurdle is the often complex and multi-step synthesis required to produce these molecules. patsnap.comontosight.ai While methods like nickel-catalyzed synthesis under microwave irradiation are being developed to improve efficiency, creating a diverse range of derivatives for structure-activity relationship (SAR) studies remains a demanding task. patsnap.com

Another challenge is the need for comprehensive biological evaluation. For many derivatives, including 5-Benzofuranol, 4-bromo-6-(dimethylaminomethyl)-2-phenyl-, the biological activity and toxicity profiles have not been extensively studied, necessitating further in-depth research to understand their pharmacokinetics and potential therapeutic applications. ontosight.ai The oxidation of 5-hydroxybenzofuran derivatives to the corresponding diones has been shown to be crucial for certain biological activities, indicating that the stability and metabolic fate of the parent phenol (B47542) are important considerations. nih.gov

Future research will likely focus on overcoming these synthetic challenges, possibly through the development of more efficient one-pot reactions, and conducting thorough biological and toxicological profiling to unlock the full therapeutic potential of the 5-Benzofuranol, 2-phenyl- scaffold. rsc.orgontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIZUNWNPFYZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483536 | |

| Record name | 5-Benzofuranol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7182-29-8 | |

| Record name | 5-Benzofuranol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 5 Benzofuranol, 2 Phenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. For 5-Benzofuranol, 2-phenyl- and its derivatives, ¹H and ¹³C NMR provide invaluable information on the chemical environment of each proton and carbon atom, respectively.

¹H-NMR Spectroscopy:

The ¹H-NMR spectrum of Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate in DMSO-d₆ shows distinct signals corresponding to the aromatic protons of the benzofuran (B130515) and phenyl rings, as well as the hydroxyl and ethyl ester groups. thieme-connect.com The hydroxyl proton (OH) is expected to appear as a singlet, with its chemical shift being concentration and solvent dependent. The protons on the phenyl group typically appear as a multiplet in the aromatic region. The protons on the benzofuran core will show characteristic splitting patterns based on their coupling with neighboring protons.

For comparison, the ¹H-NMR spectrum of the parent compound, 2-phenylbenzofuran (B156813), in CDCl₃ shows a multiplet for the phenyl protons and distinct signals for the protons on the benzofuran moiety. nih.govblogspot.com The absence of the 5-hydroxyl group in 2-phenylbenzofuran results in a different substitution pattern and thus different chemical shifts and coupling constants for the benzofuran protons compared to what would be expected for 5-Benzofuranol, 2-phenyl-. nih.govblogspot.com

Interactive Data Table: ¹H-NMR Data of Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate thieme-connect.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | 9.52 | s | - |

| Phenyl-H | 7.93 | dd | 6.7, 3.0 |

| Phenyl-H | 7.53-7.44 | m | - |

| Benzofuran-H | 7.43 | d | 2.5 |

| Benzofuran-H | 6.89 | dd | 8.8, 2.6 |

| CH₂ | 4.30 | q | 7.1 |

| CH₃ | 1.30 | t | 7.1 |

¹³C-NMR Spectroscopy:

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. In the case of Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate, distinct signals are observed for the carbonyl carbon of the ester, the aromatic carbons of both the benzofuran and phenyl rings, and the carbons of the ethyl group. thieme-connect.com The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing ester and phenyl groups.

For the parent 2-phenylbenzofuran, the ¹³C-NMR spectrum shows signals for the carbons of the benzofuran and phenyl rings, providing a reference for the assignment of signals in its hydroxylated derivatives. blogspot.com

Interactive Data Table: ¹³C-NMR Data of Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate thieme-connect.com

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 163.0 |

| Aromatic C | 160.2 |

| Aromatic C | 154.4 |

| Aromatic C | 147.4 |

| Aromatic C | 130.2 |

| Aromatic C | 129.1 (2C) |

| Aromatic C | 128.4 |

| Aromatic C | 128.0 (2C) |

| Aromatic C | 127.4 |

| Aromatic C | 114.3 |

| Aromatic C | 111.6 |

| Aromatic C | 108.3 |

| Aromatic C | 106.6 |

| CH₂ | 60.3 |

| CH₃ | 13.9 |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-Benzofuranol, 2-phenyl-, the IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups.

While a specific experimental IR spectrum for 5-Benzofuranol, 2-phenyl- is not available in the provided search results, the expected vibrational frequencies can be predicted based on the known absorption ranges for its constituent functional groups.

Interactive Data Table: Expected IR Absorption Bands for 5-Benzofuranol, 2-phenyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Phenolic) | Stretching | 1200-1260 |

| C-O-C (Ether in furan (B31954) ring) | Asymmetric Stretching | 1200-1270 |

| C-O-C (Ether in furan ring) | Symmetric Stretching | 1020-1075 |

The broadness of the O-H stretching band is a characteristic feature of phenolic compounds and is due to hydrogen bonding. The precise positions of the aromatic C=C stretching bands can provide information about the substitution pattern of the rings.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis (e.g., EI-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation pattern.

For 5-Benzofuranol, 2-phenyl-, High-Resolution Mass Spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its molecular formula (C₁₄H₁₀O₂).

Electron Ionization Mass Spectrometry (EI-MS) would lead to the fragmentation of the molecule. The expected fragmentation pattern would involve the loss of small, stable molecules or radicals. Key fragmentation pathways would likely include:

Loss of CO: A common fragmentation pathway for phenols and related compounds.

Loss of H: From the hydroxyl group.

Cleavage of the phenyl group.

Rearrangements of the benzofuran ring.

While a specific mass spectrum for 5-Benzofuranol, 2-phenyl- is not provided, data for the parent compound, benzofuran, is available and shows characteristic fragmentation patterns that can serve as a basis for predicting the behavior of its derivatives. scbt.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

For 5-Benzofuranol, 2-phenyl-, the presence of the extended conjugated system encompassing the benzofuran and phenyl rings is expected to result in strong UV absorption. Theoretical studies on 2-phenylbenzofuran derivatives suggest that they typically exhibit a main broad absorption peak around 300-320 nm. nih.gov The presence of the hydroxyl group at the 5-position is likely to cause a bathochromic (red) shift in the λ_max compared to the unsubstituted 2-phenylbenzofuran due to its electron-donating nature. The major electronic transitions are expected to be π → π* transitions.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, Gas Chromatography)

Chromatographic techniques are essential for the separation, identification, and purification of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation of non-volatile and thermally unstable compounds. For 5-Benzofuranol, 2-phenyl-, reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would be a suitable method for purity assessment. A UV detector would be ideal for detecting the compound as it elutes from the column, given its strong UV absorbance.

Gas Chromatography (GC):

Gas chromatography is used for the separation of volatile and thermally stable compounds. For 5-Benzofuranol, 2-phenyl-, GC analysis would likely require derivatization of the phenolic hydroxyl group (e.g., by silylation) to increase its volatility and prevent peak tailing. The choice of the stationary phase would depend on the polarity of the derivative. GC coupled with a mass spectrometer (GC-MS) would be a powerful tool for both separation and identification. Studies on related compounds, such as (2-aminopropyl)benzofuran isomers, have demonstrated the utility of GC for the separation of benzofuran derivatives. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

There is no published crystal structure for 5-Benzofuranol, 2-phenyl- in the reviewed literature. However, if suitable single crystals could be grown, X-ray diffraction analysis would provide definitive proof of its structure. The analysis would reveal the planarity of the benzofuran ring system and the dihedral angle between the benzofuran and the 2-phenyl substituent. It would also detail the intermolecular interactions, such as hydrogen bonding involving the 5-hydroxyl group, which govern the crystal packing.

Structure Activity Relationship Sar Investigations of 5 Benzofuranol, 2 Phenyl Derivatives

Positional and Substituent Effects on Biological Activity

The biological profile of 5-Benzofuranol, 2-phenyl- is intricately linked to the nature and placement of substituents on both the benzofuran (B130515) ring system and the 2-phenyl moiety. These modifications can profoundly impact the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn dictate its interactions with biological targets.

Influence of Halogenation on Cytotoxic Properties and Receptor Interactions

The introduction of halogen atoms into the 5-Benzofuranol, 2-phenyl- scaffold has been shown to be a viable strategy for enhancing cytotoxic properties. nih.govnih.gov The hydrophobic and electron-donating nature of halogens can augment the cytotoxic potential of the parent compound. nih.gov The position of the halogen substituent is a critical determinant of its biological activity. mdpi.com For instance, studies on benzofuran derivatives have indicated that halogenation can significantly increase cytotoxicity against various cancer cell lines. nih.gov

Research has shown that the introduction of halogens, such as bromine or chlorine, can lead to enhanced anticancer activity. nih.gov For example, a bromine atom attached to a methyl group at the 3-position of a benzofuran ring resulted in significant cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal cells. mdpi.com The addition of a fluorine atom at position 4 of a 2-benzofuranyl ring resulted in a two-fold increase in potency and inhibitory activity against urokinase-type plasminogen activator (uPA). nih.gov

It has been observed that brominated derivatives of benzofurans tend to be more cytotoxic than their chlorinated counterparts, a phenomenon that may be attributed to differences in electronegativity, atomic radii, and the resulting molecular polarity. nih.gov However, the presence of two halogen-substituted rings, coupled with the absence of a methoxy (B1213986) substituent, has been found to be detrimental to cytotoxic activity. nih.gov

Cytotoxic Activity of Halogenated Benzofuran Derivatives

| Compound | Substitution | Cell Line | IC50 (µM) |

|---|---|---|---|

| 1 | 3-(bromomethyl)-5,6-dimethoxy | K562 | 5 |

| 1 | 3-(bromomethyl)-5,6-dimethoxy | HL60 | 0.1 |

Role of Phenyl and Alkyl Substituents in Modulating Bioactivity

Furthermore, the introduction of bulky ester groups on an acrylate (B77674) unit at C-5 of 2-phenyl-2,3-dihydrobenzofurans has been shown to have a positive steric effect on antileishmanial activity. semanticscholar.org Substitutions on the 2-phenyl ring that cause electron deficiency, as well as the presence of H-bond donors at specific positions, have also been suggested to increase activity. semanticscholar.org

Contribution of Hydroxy and Methoxy Groups to Ligand-Target Interactions

The presence and position of hydroxy and methoxy groups on the 5-Benzofuranol, 2-phenyl- scaffold are critical for its interaction with biological targets. The hydroxyl group at the 5-position is a key feature, and its modification can significantly alter biological activity. For example, a series of 2-(4-hydroxy-phenyl)-benzofuran-5-ols demonstrated potent and selective binding to the estrogen receptor beta (ERβ). nih.gov

The methoxy group has also been identified as an important contributor to the bioactivity of these compounds. The presence of a 6-methoxy group in benzofuran-2-carboxamide (B1298429) derivatives was found to be essential for high antiproliferative activity against several cancer cell lines. nih.gov In another study, the absence of a methoxy substituent, particularly in conjunction with two halogen-substituted rings, was detrimental to cytotoxic activity. nih.gov The combination of a 7-hydroxy and a 6-methoxy group on a 2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan scaffold resulted in a potent tubulin polymerization inhibitor with selective antiproliferative activity.

Antiproliferative Activity of Methoxy-Substituted Benzofuran Derivatives

| Compound | Substitution | Cell Line | IC50 (µM) |

|---|---|---|---|

| Benzofuran-2-carboxamide derivative 50g | 6-methoxy | HCT-116 | 0.87 |

| Benzofuran-2-carboxamide derivative 50g | 6-methoxy | HeLa | 0.73 |

| Benzofuran-2-carboxamide derivative 50g | 6-methoxy | A549 | 0.57 |

Impact of Nitrogen-Heterocyclic Moieties on Pharmacological Profiles

The incorporation of nitrogen-containing heterocyclic moieties into the 5-Benzofuranol, 2-phenyl- structure has emerged as a promising strategy for developing potent therapeutic agents. nih.govnih.gov Hybrid molecules combining the benzofuran scaffold with heterocycles like imidazole (B134444), triazole, and piperazine (B1678402) have shown significant cytotoxic activity. nih.gov

For example, benzofuran derivatives fused with imidazole and quinazolinone scaffolds have been synthesized to create molecules with desirable drug-like profiles and cytotoxicity. nih.gov Similarly, the hybridization of benzofuran with oxadiazole and triazole has yielded compounds with substantial anticancer potential. nih.gov The introduction of a benzofuran-pyrazole nucleus has also been explored for its antitumor properties. These findings underscore the value of molecular hybridization in modulating the pharmacological profiles of 5-Benzofuranol, 2-phenyl- derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to develop predictive models for the biological activity of 2-phenylbenzofuran (B156813) derivatives. semanticscholar.org These models aim to establish a mathematical relationship between the structural or physicochemical properties of the compounds and their observed biological activities.

In one study, various QSAR models were created to explain and predict the antileishmanial activity of a series of synthetic 2-phenyl-2,3-dihydrobenzofurans. semanticscholar.org Both descriptor-based models (using multiple linear regression, random forest, and support vector regression) and 3D-QSAR models were developed. The 3D-QSAR models, which consider the three-dimensional structure of the molecules and their interaction fields, were found to be superior in predicting the antileishmanial activity. semanticscholar.org

The analysis of the molecular interaction fields (MIFs) from the best-performing 3D-QSAR model revealed key structural features required for activity. semanticscholar.org This information can guide the design of new, more potent leishmanicidal dihydrobenzofurans. semanticscholar.org

Computational Approaches to SAR Elucidation

Computational methods, particularly molecular docking, have proven to be invaluable tools for elucidating the structure-activity relationships of 5-Benzofuranol, 2-phenyl- derivatives. These approaches provide insights into the binding modes of these compounds with their biological targets at a molecular level.

Molecular docking studies have been conducted to understand the interactions of 2-phenyl-benzofuran-3-carboxamide derivatives with Staphylococcus aureus Sortase A. nih.gov The docking results for the most potent inhibitor revealed a binding pattern similar to the natural substrate, including hydrogen bond interactions with key residues in the active site. nih.gov

In another study, molecular docking was used to explore the interactive interface between 2-phenylbenzofuran derivatives and estrogen receptors (ERα and ERβ). nih.gov Similarly, molecular docking simulations have been performed to investigate the interactions of benzofuran derivatives with the colchicine (B1669291) site of tubulin, providing a rationale for their antiproliferative activity. mdpi.com These computational studies complement experimental findings and provide a deeper understanding of the molecular basis for the observed biological activities.

Molecular Docking Studies for Ligand-Protein Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the binding mode and affinity of 5-Benzofuranol, 2-phenyl- derivatives with various biological targets, including enzymes and receptors implicated in cancer and infectious diseases.

Research has shown that derivatives of the 2-phenyl-benzofuran scaffold are promising inhibitors for several key protein targets. For instance, a series of 2-phenyl-benzofuran-3-carboxamide derivatives were identified as potent inhibitors of Sortase A (SrtA) from Staphylococcus aureus, a cysteine transpeptidase crucial for bacterial virulence nih.gov. Molecular docking studies revealed that the most potent compound in this series shared a similar binding pattern to the native substrate in the SrtA binding pocket (PDB: 2KID). Key interactions included hydrogen bonding with the functional site residues Cys184, Trp194, and Arg197, which are essential for the enzyme's catalytic activity nih.gov.

In the context of anticancer research, benzofuran derivatives have been investigated as inhibitors of kinases and other proteins involved in cell proliferation. Molecular docking simulations have been performed on newly designed benzofuran hybrids to predict their binding affinity as dual inhibitors of Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.gov. These computational studies, often carried out with software like the Molecular Operating Environment (MOE), help to understand the interactions between the synthesized compounds and the active sites of these enzymes nih.govresearchgate.net. Similarly, docking studies have been used to investigate the binding of 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazole derivatives to the Aspartate kinase (Asp kinase) of Mycobacterium tuberculosis, a validated target for novel therapeutics researchgate.net. The analysis of binding energy and inhibition constant values from these docking simulations helps identify the most promising derivatives for further development researchgate.net.

Furthermore, molecular docking has been employed to explore the interaction of benzofuran derivatives with tubulin. One study showed that certain derivatives bind to the colchicine site of tubulin, with the 3,4,5-trimethoxyphenyl rings of the compounds overlapping with those of colchicine, a known tubulin polymerization inhibitor mdpi.com. These computational insights are consistent with the observed antiproliferative activity of the compounds mdpi.com.

| Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 2-phenyl-benzofuran-3-carboxamides | Staphylococcus aureus Sortase A (SrtA) | Shared binding pattern with substrate; H-bond interactions with Cys184, Trp194, and Arg197. | nih.gov |

| Benzofuran hybrids | PI3Kα and VEGFR-2 | Computational docking was used to investigate enzyme inhibition activity and binding interactions. | nih.gov |

| 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles | Mycobacterium tuberculosis Asp kinase | Analysis of binding energy and inhibition constants identified derivatives with high affinity for the protein. | researchgate.net |

| Benzofuran analogs | α,β-tubulin dimer (colchicine site) | Compounds oriented similarly to colchicine, with trimethoxyphenyl rings overlapping. | mdpi.com |

In Silico Prediction of Compound Potency and Selectivity Modulators

In addition to predicting binding modes, computational studies are vital for forecasting the potency and selectivity of new compounds. Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their biological activity.

Both two-dimensional (2D) and three-dimensional (3D) QSAR studies have been successfully applied to benzofuran derivatives. For example, a 2D-QSAR model was developed for a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids to describe their vasodilation activity nih.govnih.gov. The resulting model showed a strong statistical correlation (R² = 0.816), indicating its predictive power. The study highlighted that the presence of a methoxy group at the 2-position of the 3-pyridinecarbonitrile moiety generally enhances vasodilation activity more than an ethoxy group nih.gov.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by considering the 3D arrangement of the molecules. A 3D-QSAR study on benzofuran derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important cancer target, generated reliable models to predict biological activity researchgate.net. The contour maps from these analyses provided crucial information that guided the design of new molecules with potentially higher inhibitory activity researchgate.net.

A comparative QSAR study was also conducted on a series of trans-2-phenyl-2,3-dihydrobenzofurans with antileishmanial activity semanticscholar.org. By comparing various machine learning methods and molecular descriptors, a robust 3D-QSAR model was developed. The analysis of molecular interaction fields (MIFs) from this model revealed the key structural features required for antileishmanial activity, providing a valuable tool for guiding the synthesis of new, more potent compounds semanticscholar.org. Similarly, QSAR models have been developed to explore the relationship between the structure of benzofuran derivatives and their antioxidant activity, using descriptors such as molar weight, surface area, and partition coefficient researchgate.net.

| Derivative Class | Biological Activity | Computational Model | Key Findings/Descriptors | Reference |

|---|---|---|---|---|

| 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids | Vasodilation | 2D-QSAR | Statistically significant model (R² = 0.816); methoxy group at pyridine (B92270) 2-position enhances activity. | nih.govnih.gov |

| Benzofuran derivatives | LSD1 Inhibition | 3D-QSAR (CoMFA, CoMSIA) | Contour maps guided the design of new inhibitors with predicted higher activity. | researchgate.net |

| trans-2-phenyl-2,3-dihydrobenzofurans | Antileishmanial | 3D-QSAR | Model revealed key structural features required for activity, guiding further development. | semanticscholar.org |

| Benzofuran derivatives | Antioxidant | QSAR (MLR, ANN) | Descriptors included molar weight, surface area, partition coefficient, and hydration energy. | researchgate.net |

Chemical Applications and Future Research Directions

5-Benzofuranol, 2-phenyl- as a Versatile Synthetic Building Block in Organic Chemistry

The benzofuran (B130515) nucleus is a cornerstone in the synthesis of numerous medicinally important compounds and complex heterocyclic systems. rsc.orgmdpi.com The presence of the hydroxyl group at the 5-position and the phenyl group at the 2-position on the benzofuran core endows "5-Benzofuranol, 2-phenyl-" with distinct reactivity, making it a valuable precursor in organic synthesis.

The synthesis of the 5-hydroxybenzofuran scaffold itself can be achieved through various methodologies, including Michael addition followed by cyclization. nih.gov Once formed, the hydroxyl group can serve as a handle for a wide range of chemical transformations, such as etherification, esterification, and coupling reactions, allowing for the introduction of diverse functional groups. This functionalization is crucial for tuning the molecule's properties for specific applications.

The 2-phenylbenzofuran (B156813) moiety is a common structural motif in compounds with significant biological activity. researchgate.net By utilizing "5-Benzofuranol, 2-phenyl-" as a starting material, chemists can access a library of derivatives with modified electronic and steric properties. For instance, electrophilic aromatic substitution on the benzofuran ring system can introduce additional substituents, further expanding the molecular diversity achievable from this single precursor. researchgate.net The versatility of this compound as a building block is summarized in the table below.

| Reactive Site | Potential Transformations | Resulting Structures |

| 5-Hydroxyl Group | Etherification, Esterification, O-Alkylation | Ethers, Esters, Alkoxy-substituted benzofurans |

| Benzene (B151609) Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Substituted phenyl-benzofuranols |

| Furan (B31954) Ring | Cycloaddition Reactions, Metal-catalyzed cross-coupling | Fused heterocyclic systems, Biaryl compounds |

The strategic functionalization of 5-Benzofuranol, 2-phenyl- opens avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Potential Applications in Advanced Materials Science

The field of materials science is constantly in search of novel organic molecules with unique photophysical and electronic properties. Benzofuran derivatives are well-documented for their utility in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their inherent fluorescence and thermal stability. nih.govresearchgate.net The 2-phenyl-5-benzofuranol scaffold is a promising candidate for the design of new advanced materials.

The extended π-conjugation provided by the 2-phenylbenzofuran core is a key feature for charge transport and luminescence, which are essential for applications in organic electronics. nih.gov The hydroxyl group at the 5-position offers a site for attaching the benzofuran unit to polymer backbones or other molecular frameworks, enabling the creation of functional polymers and multifunctional materials. nih.gov For example, derivatives of benzo rsc.orgresearchgate.netthieno[3,2-b]benzofuran have been shown to exhibit both high charge carrier mobility and strong luminescence, making them suitable for use in OLEDs, organic field-effect transistors (OFETs), and organic phototransistors (OPTs). nih.govbohrium.com

The potential applications of 5-Benzofuranol, 2-phenyl- in materials science are outlined in the following table:

| Material Class | Potential Application | Key Property Conferred by 5-Benzofuranol, 2-phenyl- |

| Organic Light-Emitting Diodes (OLEDs) | Emissive or host materials | Blue-light emission, thermal stability, charge transport |

| Organic Field-Effect Transistors (OFETs) | Semiconductor layer | High charge carrier mobility |

| Functional Polymers | Specialty plastics, sensors | Tunable optical and electronic properties |

Further research into the synthesis of polymers and functional materials derived from 5-Benzofuranol, 2-phenyl- could lead to the development of next-generation electronic and photonic devices.

Development of Molecular Probes for Fundamental Biological Research

Molecular probes are indispensable tools for visualizing and understanding complex biological processes at the cellular and molecular level. Fluorescent probes, in particular, offer high sensitivity and are widely used in bioimaging. rsc.org The benzofuran scaffold is an attractive core for the design of such probes due to its intrinsic fluorescent properties. nih.gov

Derivatives of benzofuran have been successfully developed as fluorescent probes for detecting biologically relevant species. For example, benzofuran-based chemosensors have been designed for the detection of metal ions. nih.gov Furthermore, radioiodinated benzofuran-2-yl(phenyl)methanone derivatives have shown promise as probes for imaging β-amyloid plaques, which are associated with Alzheimer's disease. nih.gov

The 5-Benzofuranol, 2-phenyl- structure possesses the necessary features for development into a molecular probe. The benzofuran core can act as the fluorophore, while the hydroxyl group provides a convenient point of attachment for recognition moieties that can selectively bind to specific biological targets. The development of such probes would involve the synthetic strategies discussed in the first section to conjugate the benzofuran scaffold to targeting ligands.

| Probe Component | Role of 5-Benzofuranol, 2-phenyl- | Example of Application |

| Fluorophore | The core benzofuran structure provides the fluorescent signal. | Live-cell imaging, immunoassays |

| Linker | The 5-hydroxyl group allows for covalent attachment to other molecules. | Conjugation to antibodies or peptides |

| Recognition Element | The overall molecule can be designed to bind specific analytes. | Detection of metal ions, proteins, or nucleic acids |

The design and synthesis of novel molecular probes based on the 5-Benzofuranol, 2-phenyl- scaffold could provide new tools for fundamental biological research and medical diagnostics.

Emerging Interdisciplinary Research Opportunities

The unique chemical structure of 5-Benzofuranol, 2-phenyl- positions it at the crossroads of several scientific disciplines, creating opportunities for innovative, interdisciplinary research. The fusion of organic synthesis, medicinal chemistry, materials science, and chemical biology can unlock the full potential of this versatile molecule.

One promising area of interdisciplinary research is the development of theranostic agents. These are molecules that combine therapeutic and diagnostic capabilities. A 5-Benzofuranol, 2-phenyl- based scaffold could be functionalized with both a therapeutic agent and an imaging moiety, allowing for simultaneous treatment and monitoring of diseases such as cancer. nih.govijpsr.com The inherent biological activities of many benzofuran derivatives, including anticancer and antimicrobial properties, make this a particularly attractive avenue of investigation. nih.gov

Another emerging opportunity lies in the creation of "smart" materials that respond to biological stimuli. For instance, polymers incorporating the 5-Benzofuranol, 2-phenyl- unit could be designed to change their optical or electronic properties in the presence of specific enzymes or pH changes, leading to the development of advanced biosensors and drug delivery systems.

The following table highlights some of the emerging interdisciplinary research areas for 5-Benzofuranol, 2-phenyl-:

| Discipline 1 | Discipline 2 | Research Opportunity |

| Organic Synthesis | Medicinal Chemistry | Development of novel anticancer and antimicrobial agents |

| Materials Science | Chemical Biology | Creation of responsive "smart" materials for biosensing |

| Medicinal Chemistry | Nanotechnology | Formulation of targeted drug delivery systems |

The continued exploration of 5-Benzofuranol, 2-phenyl- through collaborative, interdisciplinary efforts is expected to yield exciting new discoveries and applications.

Q & A

Q. What are the optimal synthetic routes for 5-Benzofuranol, 2-phenyl- derivatives, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling, to introduce the phenyl group at the 2-position of the benzofuran scaffold. Key intermediates are characterized using nuclear magnetic resonance (NMR; H and C) and infrared (IR) spectroscopy to confirm regiochemistry and functional group integrity . For example, thermal decomposition of dithiazol-5-ylidene intermediates in polar aprotic solvents (e.g., DMF) yields benzofuran derivatives with high purity (>95%) . Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification .

Q. How are structural and physicochemical properties of 5-Benzofuranol, 2-phenyl- determined experimentally?

Methodological Answer: X-ray crystallography is critical for resolving stereochemistry and molecular packing. Single-crystal diffraction (e.g., Cu-Kα radiation, 100 K) provides bond-length precision (±0.002 Å) and confirms intramolecular hydrogen bonding patterns, as seen in sulfonamide-functionalized benzofuran analogs . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and phase transitions, while HPLC (C18 column, acetonitrile/water gradient) evaluates purity (>97%) .

Q. What spectroscopic techniques are most effective for characterizing substituent effects on the benzofuran core?

Methodological Answer: Ultraviolet-visible (UV-Vis) spectroscopy identifies π→π* transitions in substituted benzofurans, with bathochromic shifts observed for electron-donating groups (e.g., methoxy) . Mass spectrometry (HRMS-ESI) confirms molecular ion peaks ([M+H]) with mass accuracy <5 ppm . For halogenated derivatives (e.g., 6,7-dichloro), F NMR or Cl NQR spectroscopy resolves electronic environments .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for benzofuran derivatives?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. For example, DFT studies on multicomponent reactions reveal the dual role of aldehydes as both substrates and catalysts, reconciling discrepancies in yield variations . Pairing computational results with kinetic isotope effects (KIEs) validates proposed mechanisms .

Q. What strategies mitigate data variability in pharmacological studies of 5-Benzofuranol, 2-phenyl- analogs?

Methodological Answer: Standardize bioactivity assays using positive controls (e.g., amphetamine for psychoactivity studies) and replicate experiments across cell lines (e.g., HEK-293 vs. SH-SY5Y) to assess receptor binding consistency . For HDAC inhibition studies, use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to quantify IC values with <10% inter-assay variability . Confounders like metabolic instability are addressed via liver microsome incubation (e.g., human S9 fraction) to identify labile functional groups .

Q. How are structure-activity relationships (SARs) systematically analyzed for benzofuran-based HDAC inhibitors?

Methodological Answer: Generate 3D-QSAR models (e.g., CoMFA, CoMSIA) using molecular descriptors (logP, polar surface area) and biological data (IC, Ki). For example, substituting the 5-hydroxy group with dimethylamino enhances HDAC1 inhibition (IC = 0.8 μM vs. 5.2 μM for unsubstituted analogs) . Cross-validate models with leave-one-out (LOO) analysis (q > 0.6) and synthesize focused libraries to test predicted outliers .

Q. What experimental designs optimize solvent selection for benzofuran functionalization reactions?

Methodological Answer: Use a solvent polarity map (e.g., Kamlet-Taft parameters) to correlate reaction rates with solvent properties. For SNAr reactions, polar aprotic solvents (DMF, ε = 37) enhance nucleophilic attack on electron-deficient aryl halides, while nonpolar solvents (toluene) favor radical pathways . High-throughput screening (HTS) in 96-well plates with varying solvent mixtures identifies optimal conditions (e.g., DMF:HO 9:1 for hydroxylation) .

Data Analysis and Contradiction Resolution

Q. How are conflicting crystallographic and spectroscopic data reconciled for benzofuran tautomers?

Methodological Answer: Combine variable-temperature NMR (VT-NMR) with X-ray data to detect tautomeric equilibria. For example, enol-keto tautomerism in 2-hydroxybenzofurans is confirmed by H NMR peak broadening at 298 K and sharpening at 150 K . Solid-state C CP/MAS NMR distinguishes dominant tautomers in crystalline vs. solution states .

Q. What statistical approaches validate reproducibility in benzofuran bioactivity datasets?

Methodological Answer: Apply Bland-Altman analysis to compare inter-laboratory IC values, identifying systematic biases (e.g., plate reader calibration errors). For high variability (>20%), use consensus EC values from orthogonal assays (e.g., fluorescence polarization and SPR) . Meta-analysis of public datasets (ChEMBL, PubChem) with fixed-effects models quantifies heterogeneity (I statistic) .

Experimental Design Considerations

Q. How are stability studies designed for benzofuran derivatives under physiological conditions?

Methodological Answer: Conduct accelerated stability testing (40°C/75% RH, 14 days) with LC-MS monitoring to track degradation products (e.g., oxidative ring-opening). For light-sensitive analogs (e.g., nitro-substituted), use amber vials and quantify photodegradation rates under simulated sunlight (300–800 nm) . Phosphate-buffered saline (PBS, pH 7.4) and human plasma incubation (37°C, 24 h) assess hydrolytic and enzymatic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.